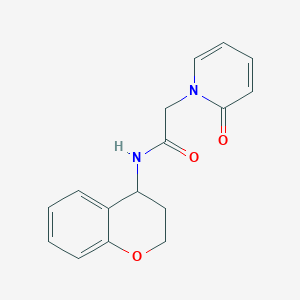![molecular formula C15H12F2N4OS B7468278 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole, commonly known as DMTFPT, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTFPT is a potent inhibitor of a specific class of enzymes known as protein tyrosine phosphatases (PTPs), which play a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
DMTFPT acts as a competitive inhibitor of 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole by binding to the active site of these enzymes and preventing the dephosphorylation of specific tyrosine residues on target proteins. This leads to the activation of various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMTFPT has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and migration, improvement of insulin sensitivity, modulation of immune cell function, and regulation of various signaling pathways that play a crucial role in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMTFPT is its high potency and selectivity towards 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole, making it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the major limitations of DMTFPT is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, the multi-step synthesis method of DMTFPT can also be a limiting factor for its widespread use in research.
Orientations Futures
Despite its potential therapeutic applications, there is still much to be learned about the mechanism of action and potential side effects of DMTFPT. Future research should focus on identifying the specific 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole that are inhibited by DMTFPT and their downstream targets, as well as investigating the potential side effects of long-term DMTFPT usage. Furthermore, the development of more efficient synthesis methods and the optimization of DMTFPT's pharmacokinetic properties could also lead to its wider application in the field of medicinal chemistry.
Méthodes De Synthèse
DMTFPT can be synthesized using a multi-step procedure that involves the reaction of 2-(difluoromethoxy)benzyl bromide with sodium sulfide to obtain 2-(difluoromethoxy)benzyl thiol. This intermediate product is then reacted with phenyl isocyanate to obtain the corresponding thiourea, which is further reacted with sodium azide to obtain DMTFPT. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
DMTFPT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and autoimmune disorders. The inhibition of 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole by DMTFPT has been shown to lead to the suppression of cancer cell growth and migration, making it a promising candidate for cancer therapy. In addition, DMTFPT has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models, indicating its potential application in the treatment of diabetes. Furthermore, DMTFPT has been shown to modulate the immune response by inhibiting the activity of certain 5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole that are involved in the regulation of immune cell function, making it a potential candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
5-[[2-(difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4OS/c16-14(17)22-13-9-5-4-6-11(13)10-23-15-18-19-20-21(15)12-7-2-1-3-8-12/h1-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSQJLDBLPJANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)
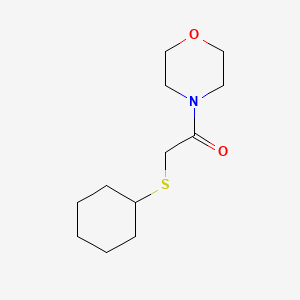
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)
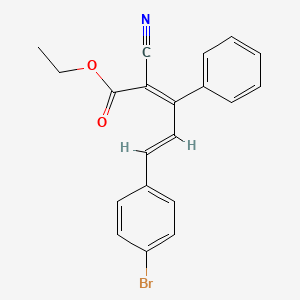
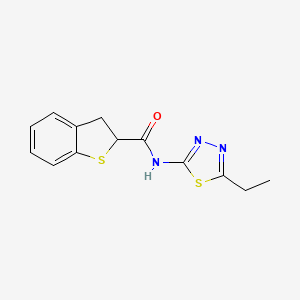
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)
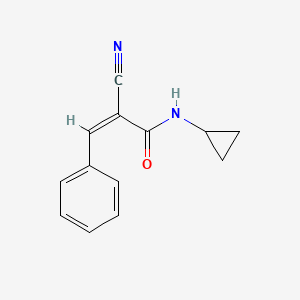
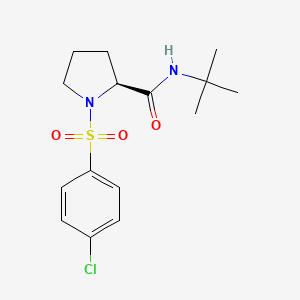
![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)
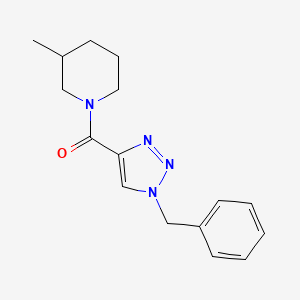
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7468293.png)
![3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)
